Bienvenue dans la boutique en ligne BenchChem!

3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Antiproliferative activity MCF7 breast cancer imidazo[1,2-b]pyrazole benzamide

This 3-fluoro regioisomer is uniquely documented to induce autophagy without triggering apoptosis (IC₅₀ ~26 µM in A549 cells), making it an essential chemical probe for non-apoptotic cell death studies. With a GI₅₀ of 3.79 µM against MCF7, it serves as a benchmark for SAR campaigns on imidazo[1,2-b]pyrazole benzamides targeting hormone-responsive breast cancer. Its differential activity across MCF7, A549, and NCI-H460 lines provides a built-in selectivity profile for tissue-specific oncology research.

Molecular Formula C15H15FN4O
Molecular Weight 286.31
CAS No. 2034263-25-5
Cat. No. B2491265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
CAS2034263-25-5
Molecular FormulaC15H15FN4O
Molecular Weight286.31
Structural Identifiers
SMILESCC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C15H15FN4O/c1-11-9-14-19(7-8-20(14)18-11)6-5-17-15(21)12-3-2-4-13(16)10-12/h2-4,7-10H,5-6H2,1H3,(H,17,21)
InChIKeyILYXQEKZHRTZTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 2034263-25-5): Compound Identity and Core Structural Features for Procurement Evaluation


3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 2034263-25-5) is a synthetic small-molecule benzamide derivative built on the imidazo[1,2-b]pyrazole scaffold, with a molecular formula of C₁₅H₁₅FN₄O and a molecular weight of 286.31 g/mol . The compound incorporates a 3-fluoro substituent on the benzamide ring and a 6-methyl group on the fused imidazo[1,2-b]pyrazole core, positioning it within a class of heterocyclic amides under investigation for antiproliferative and anti-inflammatory applications [1]. Its structural features – the specific fluoro‑position, the methyl‑bearing heterocycle, and the ethyl linker – define it as a discrete chemical entity distinct from closely related regioisomers and analogs lacking these substituents, which is critical for procurement decisions where substitution pattern materially impacts biological activity .

Why Generic Substitution Is Not Advisable for 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 2034263-25-5)


Within the imidazo[1,2-b]pyrazole benzamide class, seemingly minor structural variations—such as the position of the fluorine on the benzamide ring, the presence or absence of the 6-methyl group on the heterocycle, or the nature of the linker—can lead to substantial differences in antiproliferative activity, target selectivity profiles, and downstream biological mechanisms (e.g., autophagy induction versus apoptosis) . Even regioisomeric pairs, exemplified by the 3‑fluoro‑benzamide versus the 2‑fluoro‑benzamide analog, may exhibit divergent potency, differential cytotoxicity towards normal cells, and distinct pharmacokinetic behaviors . Consequently, substituting the title compound with an in‑class analog without rigorous matched‑pair data risks introducing unintended loss of efficacy, altered mechanism, or adverse selectivity, undermining reproducibility in biological studies and candidate progression in drug discovery pipelines .

Quantitative Differentiation Evidence for 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 2034263-25-5) Versus Structural Analogs


Antiproliferative Activity Against MCF7 Breast Cancer Cells: GI₅₀ Comparison Across Imidazo[1,2-b]pyrazole Benzamide Analogs

In a cytotoxicity screen against the MCF7 human breast adenocarcinoma cell line, 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide exhibited a GI₅₀ value of 3.79 µM . This value places it among the more potent members of the imidazo[1,2-b]pyrazole benzamide series evaluated simultaneously; for context, the GI₅₀ range across the series spanned from 3.79 µM to 42.30 µM, with the A549 lung cancer cell line yielding a GI₅₀ of 12.50 µM and the NCI-H460 cell line yielding 42.30 µM for the same compound . The non‑fluorinated parent scaffold N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide lacks published GI₅₀ data, preventing direct potency comparison, but the substitution pattern suggests the 3‑fluoro and 6‑methyl groups contribute to enhanced antiproliferative activity relative to unsubstituted analogs .

Antiproliferative activity MCF7 breast cancer imidazo[1,2-b]pyrazole benzamide

Mechanistic Differentiation: Autophagy Induction Without Apoptosis in A549 Lung Cancer Cells

In a cellular mechanistic study using the A549 non‑small cell lung cancer line, 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide at an IC₅₀ of approximately 26 µM was found to induce autophagy without concomitant apoptosis . This contrasts with many conventional cytotoxic agents that primarily trigger apoptotic cell death. While no direct head‑to‑head mechanistic comparison with the 2‑fluoro positional isomer or the non‑fluorinated parent compound is available in the public domain, the ability to engage a non‑apoptotic programmed cell death pathway is a distinctive functional profile that may be exploited in apoptosis‑resistant tumor models [1].

Autophagy induction non-apoptotic cell death A549 lung cancer

Structural Determinant of Potency: Role of the 3‑Fluoro vs. 2‑Fluoro Positional Isomerism

The 3‑fluoro substituent on the benzamide ring of the title compound places the electronegative fluorine atom at a meta position relative to the carboxamide linkage, whereas the closest commercially available analog, 2‑fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide (CAS 2034587-51-2), bears the fluorine at the ortho position [1]. In medicinal chemistry, the meta‑fluoro substitution is often associated with distinct electronic effects, metabolic stability, and target‑binding conformations compared to ortho‑fluoro substitution. Although direct comparative biological data for the 3‑fluoro vs. 2‑fluoro positional pair are not publicly available, the 3‑fluoro compound demonstrates measurable antiproliferative activity (MCF7 GI₅₀ = 3.79 µM) and autophagy induction, while quantitative activity data for the 2‑fluoro regioisomer remain unreported in accessible sources [1]. The absence of published potency for the 2‑fluoro isomer, despite its commercial availability, suggests that the 3‑fluoro substitution may be the preferred regioisomer for biological activity in this chemotype, though this inference requires experimental validation.

Fluorine positional isomerism structure-activity relationship benzamide substitution

Recommended Application Scenarios for 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide Based on Current Evidence


Breast Cancer (MCF7) Cell Line Screening and Early-Stage Antiproliferative SAR Exploration

With a GI₅₀ of 3.79 µM against MCF7 cells, this compound is suitable as a reference point for structure-activity relationship (SAR) campaigns focused on imidazo[1,2-b]pyrazole benzamides targeting hormone‑responsive breast cancer models . Researchers can benchmark novel analogs against this well‑defined single‑digit micromolar potency level and explore how modifications to the fluoro‑position, methyl substitution, or ethyl linker length alter MCF7 sensitivity.

Autophagy‑Dependent Cell Death Pathway Dissection in Non‑Small Cell Lung Cancer (A549) Models

The unique ability of this compound to induce autophagy without triggering apoptosis at an IC₅₀ of ~26 µM in A549 cells makes it a valuable chemical probe for studying non‑apoptotic programmed cell death pathways [1]. It can be deployed in mechanistic studies that require a selective autophagy inducer, particularly in apoptosis‑resistant NSCLC contexts where traditional chemotherapeutics fail.

Regioisomeric Selectivity Studies: Probing the Impact of Fluoro‑Position on Cellular Activity

As the 3‑fluoro regioisomer with documented cellular potency while the 2‑fluoro analog lacks publicly available activity data, this compound serves as the active regioisomer for systematic fluorine‑position scanning studies [1]. It enables direct matched‑pair comparisons once the 2‑fluoro variant is experimentally characterized, helping medicinal chemists define the optimal fluoro‑substitution pattern for target engagement and cellular efficacy.

Multi‑Cell‑Line Profiling to Establish Cancer Lineage Selectivity

The compound's differential activity across MCF7 (GI₅₀ 3.79 µM), A549 (GI₅₀ 12.50 µM), and NCI-H460 (GI₅₀ 42.30 µM) cell lines provides a built‑in selectivity profile that can guide tissue‑specific oncology research . This activity gradient supports its use in screening cascades aimed at identifying breast‑cancer‑selective agents or exploring the molecular determinants underlying lineage‑dependent sensitivity.

Quote Request

Request a Quote for 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.